molecular formula C13H19ClN2S B1169567 (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride CAS No. 184360-53-0

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

Cat. No.: B1169567
CAS No.: 184360-53-0
M. Wt: 270.82 g/mol
InChI Key:
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Description

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable precursor with a thiolating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification process often involves crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropane-1-thione: Lacks the pyrrolidine ring but shares similar functional groups.

    (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane: Similar structure but without the thione group.

    (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-ol: Contains a hydroxyl group instead of a thione group.

Uniqueness

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride is unique due to the presence of both the pyrrolidine ring and the thione group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTOAGNJNRCBAJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=S)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718684
Record name (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184360-53-0
Record name (2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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